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Introduction

Propionic acid, a naturally occurring carboxylic acid, is widely utilized in the food industry as a
preservative to inhibit the growth of mold and some bacteria.[1][2] Its efficacy, coupled with its
status as a "Generally Recognized as Safe" (GRAS) substance by regulatory bodies like the
U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA),
makes it a valuable tool in food preservation.[3][4] These application notes provide detailed
protocols for evaluating the efficacy of propionic acid and summarize its antimicrobial activity
against common foodborne pathogens.

Mechanism of Action

The primary antimicrobial mechanism of propionic acid is attributed to the undissociated form
of the acid, which is more prevalent at lower pH levels.[1] This uncharged form can freely
diffuse across the microbial cell membrane. Once inside the cytoplasm, where the pH is
typically neutral, the acid dissociates, releasing protons and lowering the intracellular pH. This
acidification disrupts essential metabolic functions, including enzymatic reactions and nutrient
transport, ultimately inhibiting microbial growth.[5]

Recent studies suggest more specific mechanisms of action. In some bacteria, propionic acid
may activate the Rcs stress response system by inhibiting the enzyme D-alanine racemase,

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b10760051?utm_src=pdf-interest
https://www.benchchem.com/product/b10760051?utm_src=pdf-body
https://www.biorxiv.org/content/10.1101/2022.08.17.504360.full
https://academic.oup.com/femsyr/article/16/7/fow089/2469923
https://pmc.ncbi.nlm.nih.gov/articles/PMC9998193/
https://www.semanticscholar.org/paper/Challenge-testing%3A-principles-and-practice.-Russell/7f62c99a633c55215d34ae6837e6b53256c82b83
https://www.benchchem.com/product/b10760051?utm_src=pdf-body
https://www.benchchem.com/product/b10760051?utm_src=pdf-body
https://www.biorxiv.org/content/10.1101/2022.08.17.504360.full
https://www.koreascience.kr/article/JAKO202310353936883.page
https://www.benchchem.com/product/b10760051?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10760051?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

which is crucial for cell wall synthesis.[1] In fungi, propionic acid has been shown to induce
mitochondria-mediated apoptosis, leading to cell death.[2]

Applications in the Food Industry

Propionic acid and its salts (sodium propionate, calcium propionate) are effective
preservatives in a variety of food products, including:

o Bakery Products: To inhibit mold growth in bread, cakes, and tortillas.[1][6]
o Cheese: To prevent mold growth on the surface of various cheeses.[6]

e Animal Feed and Grains: To inhibit mold and bacterial growth in stored grains and animal
feed.[7]

e Processed Meats: To control the growth of pathogens like Listeria monocytogenes in ready-
to-eat meat products.[8][9]

Quantitative Data: Antimicrobial Efficacy

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial
agent that prevents the visible growth of a microorganism. The MIC of propionic acid is
influenced by factors such as the target microorganism, pH of the medium, and the food matrix.

Table 1: Minimum Inhibitory Concentration (MIC) of Propionic Acid Against Common
Foodborne Bacteria
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Medium/Food

Microorganism pH . MIC (mM) MIC (ppm)
Matrix
Listeria
5.2-5.6 Broth 11.0 814

monocytogenes
Salmonella

) Not specified Broth 50.6 3750
enterica
Salmonella

o 45 Broth 5.0 370
Typhimurium
Salmonella

o 55 Broth 3.5 259
Typhimurium
Salmonella

o 6.5 Broth 9.0 666
Typhimurium
Escherichia coli Not specified Broth 10.0 740
Escherichia coli 7.0 Broth 0.25% 2500
Staphylococcus

7.0 Broth 0.25% 2500
aureus
Various Bacteria 5.5 Broth 50 3700
) ) . Chicken, Pork,
Various Bacteria Not specified 100 100
Beef

Various Bacteria Not specified Milk, Eggs 500 - 1500 500 - 1500

Table 2: Minimum Inhibitory Concentration (MIC) of Propionic Acid Against Common Food
Spoilage Fungi
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Medium/Food

Microorganism pH . MIC (mM) MIC (ppm)
Matrix
Aspergillus -
) Not specified Poultry Feed 6.1-31 452 - 2294
species
Aspergillus . Potato Dextrose
Not specified 0.15% 1500
flavus Broth
Aspergillus niger 5.0 Sabouraud Broth  0.25% 2500
Penicillium »
_ Not specified Poultry Feed 6.1-31 452 - 2294
species
Penicillium
5.0 Sabouraud Broth  0.125% 1250
expansum
Penicillium
) 5.0 Sabouraud Broth  0.125% 1250
roqueforti
Candida albicans  Not specified Broth 10.0 740

Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory
Concentration (MIC) using Broth Microdilution

This protocol outlines the determination of the MIC of propionic acid against a target

microorganism in a liquid medium.

Materials:

Broth for fungi)

Sterile 96-well microtiter plates

Propionic acid stock solution (sterile)

Appropriate sterile broth medium (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose

Culture of the target microorganism in the logarithmic growth phase
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e Spectrophotometer

o Sterile pipette tips and multichannel pipette
e Incubator

Procedure:

e Prepare Inoculum:

o Grow the target microorganism in the appropriate broth overnight at the optimal
temperature.

o Dilute the overnight culture in fresh broth to achieve a standardized turbidity, typically
equivalent to a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL for bacteria).

o Further dilute the standardized suspension to the final desired inoculum concentration
(e.g., 5x10° CFU/mL).

e Prepare Serial Dilutions of Propionic Acid:
o Add 100 puL of sterile broth to all wells of a 96-well plate.
o Add 100 puL of the propionic acid stock solution to the first well of each row to be tested.

o Perform a two-fold serial dilution by transferring 100 pL from the first well to the second,
mixing thoroughly, and repeating this process across the plate to the tenth well. Discard
100 pL from the tenth well.

o The eleventh well will serve as a positive control (inoculum without propionic acid), and
the twelfth well as a negative control (broth only).

¢ |noculate the Microtiter Plate:

o Add 100 pL of the prepared microbial inoculum to each well from 1 to 11. Do not add
inoculum to the negative control wells (column 12).

¢ Incubation:
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o Cover the plate and incubate at the optimal temperature for the target microorganism for
18-24 hours (for bacteria) or 48-72 hours (for fungi).

e Determine MIC:
o After incubation, visually inspect the wells for turbidity (growth).
o The MIC is the lowest concentration of propionic acid at which there is no visible growth.

o Optionally, use a microplate reader to measure the optical density (OD) at 600 nm to
qguantify growth.

Protocol 2: Preservative Efficacy Challenge Test in a
Food Matrix

This protocol is designed to evaluate the effectiveness of propionic acid in preventing
microbial growth in a specific food product over time.

Materials:

Food product with and without added propionic acid at various concentrations.

Cultures of relevant food spoilage or pathogenic microorganisms.

Sterile blenders or stomacher bags.

Sterile diluent (e.g., Buffered Peptone Water).

Apparatus for microbial enumeration (e.g., agar plates, Petrifilm).

Incubator.

pH meter.

Procedure:

e Prepare Inoculum:

o Prepare a mixed inoculum of relevant microorganisms or test individual strains.
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o Grow cultures to a high concentration and then dilute to a standardized level (e.g., 10%-107
CFU/mL).

¢ |noculate Food Product:

o Weigh equal portions of the food product (with and without propionic acid) into sterile
containers.

o Inoculate each sample with a known volume of the prepared inoculum to achieve a target
initial concentration (e.g., 103-10% CFU/q).

o Thoroughly mix the inoculum into the food matrix.
e Storage and Sampling:

o Store the inoculated samples under conditions that simulate the intended storage of the
food product (e.g., refrigerated, ambient temperature).

o At specified time intervals (e.g., 0, 7, 14, 21, and 28 days), remove a representative
sample from each treatment.

e Microbial Enumeration:
o Perform serial dilutions of the food sample in a sterile diluent.

o Plate the dilutions onto appropriate agar media to enumerate the surviving
microorganisms.

o Incubate the plates under optimal conditions.
o Data Analysis:

o Count the colonies on the plates and calculate the number of CFU per gram of the food
product for each time point and treatment.

o Compare the microbial growth in the samples with and without propionic acid to
determine its preservative efficacy. A significant reduction or inhibition of growth in the
treated samples indicates effectiveness.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b10760051?utm_src=pdf-body
https://www.benchchem.com/product/b10760051?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10760051?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

o Monitor and record the pH of the food product at each sampling interval.
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Caption: Workflow for MIC Determination.
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Caption: Antimicrobial Signaling Pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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